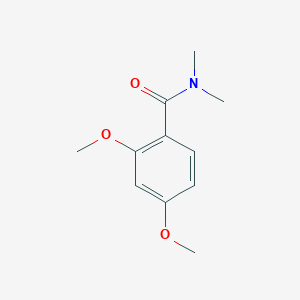
2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide, also known as OP-2113, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidinyl-aminopyrimidines and has been found to exhibit a wide range of biological activities.
Mechanism of Action
2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide has been found to act as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and neuronal hyperpolarization. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models, as well as to improve cognitive function and memory. Additionally, it has been found to exhibit anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.
Advantages and Limitations for Lab Experiments
One major advantage of 2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on 2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide. One area of interest is its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, it may be useful for studying the role of GABAergic neurotransmission in anxiety and depression, as well as in pain and epilepsy. Further research is needed to determine the full extent of its therapeutic potential and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide involves the reaction of 2-aminopyrimidine with propargyl bromide, followed by acetylation with acetic anhydride and cyclization with phosgene. The resulting compound is then purified through recrystallization to obtain a high purity product.
Scientific Research Applications
2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit potent anticonvulsant, analgesic, and anxiolytic effects in preclinical studies. Additionally, it has been investigated for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-(2-oxoazepan-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-7-12-10(14)9-13-8-5-3-4-6-11(13)15/h1H,3-9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBFRQNOAMCASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)

![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)
![N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7540644.png)
![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)
![N-(cyclobutylmethyl)-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B7540658.png)
![2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B7540663.png)
![1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea](/img/structure/B7540664.png)
![1-(2,3-dihydro-1-benzofuran-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7540671.png)

![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)